Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate
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Overview
Description
Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the 1,2,3-Triazole Ring:
Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the 1,2,3-triazole ring under appropriate conditions, such as using a base like potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various esters or ethers.
Scientific Research Applications
Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The 1,2,3-triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate is unique due to the presence of both the benzo[d][1,3]dioxole and 1,2,3-triazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
ethyl 2-[4-(1,3-benzodioxol-5-yl)-5-cyanotriazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-2-20-13(19)7-18-10(6-15)14(16-17-18)9-3-4-11-12(5-9)22-8-21-11/h3-5H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDSXDDHWKNWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=N1)C2=CC3=C(C=C2)OCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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